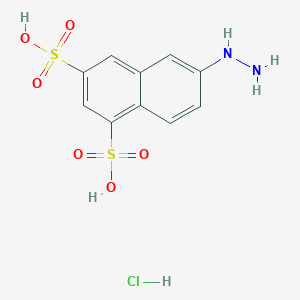
6-Hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride typically involves the reaction of naphthalene derivatives with hydrazine and sulfonic acid groups under controlled conditions . The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce hydrazine derivatives .
Scientific Research Applications
6-Hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,3-disulfonic acid: Similar in structure but lacks the hydrazine group.
6-Aminonaphthalene-1,3-disulfonic acid: Contains an amino group instead of a hydrazine group.
6-Hydrazinylnaphthalene-2-sulfonic acid: Similar but with a different sulfonic acid group position.
Uniqueness
6-Hydrazinylnaphthalene-1,3-disulfonic acid hydrochloride is unique due to its specific combination of hydrazine and sulfonic acid groups, which confer distinct chemical properties and reactivity . This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H11ClN2O6S2 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
6-hydrazinylnaphthalene-1,3-disulfonic acid;hydrochloride |
InChI |
InChI=1S/C10H10N2O6S2.ClH/c11-12-7-1-2-9-6(3-7)4-8(19(13,14)15)5-10(9)20(16,17)18;/h1-5,12H,11H2,(H,13,14,15)(H,16,17,18);1H |
InChI Key |
WTUDCSIPYFTOMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1NN)S(=O)(=O)O)S(=O)(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12280734.png)


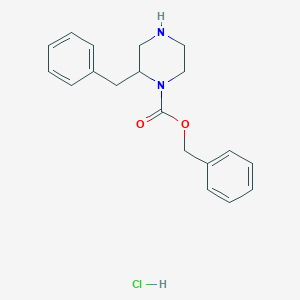
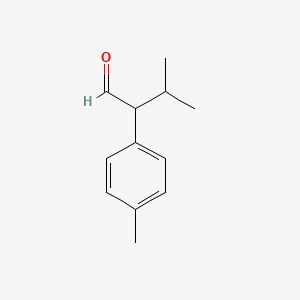

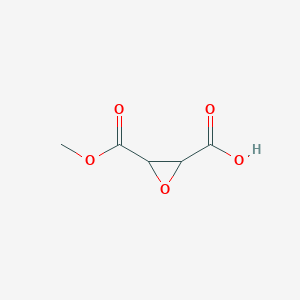

![[2-[2-[1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-yl]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12280787.png)
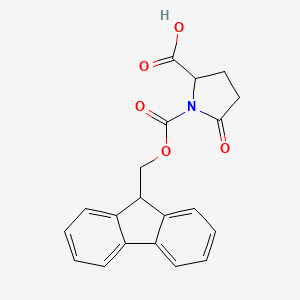
![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-ylmethanamine](/img/structure/B12280791.png)
![3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12280795.png)


